N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
Description
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole core substituted with an ethoxy group at position 4. The benzothiazole moiety is linked to a 1,3-oxazole ring via a carboxamide bridge, while the oxazole ring is further functionalized with a furan-2-amido substituent. This hybrid structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors .
The compound’s design leverages the benzothiazole scaffold’s known pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The ethoxy group at position 6 enhances lipophilicity and metabolic stability, while the oxazole and furan rings introduce hydrogen-bonding and π-π stacking interactions critical for target binding .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-2-25-10-5-6-11-14(8-10)28-18(20-11)22-15(23)12-9-27-17(19-12)21-16(24)13-4-3-7-26-13/h3-9H,2H2,1H3,(H,19,21,24)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDPQGJGOCFPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has attracted significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a benzothiazole moiety, an oxazole ring, and a furan amide group. The complex structure contributes to its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial effects against various pathogens. For instance, it has shown activity against Xanthomonas oryzae and Xanthomonas citri, with minimum inhibitory concentrations (MIC) reported at 47.6 mg/L and 36.8 mg/L, respectively .
Table 1: Antibacterial Activity Data
| Pathogen | MIC (mg/L) |
|---|---|
| Xanthomonas oryzae | 47.6 |
| Xanthomonas citri | 36.8 |
The mechanism of action appears to involve the up-regulation of succinate dehydrogenase (SDH), which inhibits bacterial reproduction through interference with oxidative phosphorylation processes .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various strains. Studies have indicated effectiveness against Candida albicans, with IC50 values comparable to standard antifungal agents.
Anticancer Properties
This compound also exhibits potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at 15.63 µM and 12.34 µM respectively, indicating a promising therapeutic index .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.63 |
| A549 | 12.34 |
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by researchers evaluated the efficacy of various benzothiazole derivatives, including this compound against Xanthomonas species. The results highlighted the compound's ability to significantly reduce bacterial load in treated samples compared to controls .
- Case Study on Anticancer Activity : In another study focusing on the anticancer potential of the compound, it was found that treatment with this compound resulted in apoptosis in MCF-7 cells as evidenced by flow cytometry analysis .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogens through mechanisms such as enzyme inhibition and disruption of cellular processes. For example, studies have shown its efficacy against Xanthomonas oryzae and Ralstonia solanacearum, with inhibition rates exceeding 70% at certain concentrations .
Anticancer Properties
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide has been evaluated for its anticancer potential. It demonstrates activity against various cancer cell lines, including pancreatic and melanoma cells. In vitro studies report IC50 values in the low micromolar range, indicating potent cytotoxic effects . The compound's mechanism includes the inhibition of critical enzymes involved in cancer cell metabolism.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several steps that include:
- Formation of the Benzothiazole Ring : Utilizing starting materials such as 2-amino-thiophenol and appropriate ethylating agents.
- Coupling with Furan Amides : The benzothiazole derivative is then coupled with furan-based amides under specific conditions to yield the final product.
The molecular formula is , with a molecular weight of 286.34 g/mol . The structure features an oxazole ring that contributes to its biological activities.
Case Study on Antimicrobial Efficacy
In a study focusing on agricultural pathogens, this compound was tested against Xanthomonas oryzae with promising results showing an inhibition rate of 52% at 100 mg/L concentration . This highlights its potential use as a biopesticide.
Case Study on Anticancer Activity
Another investigation assessed the compound's effects on melanoma cell lines (SK-MEL-2). Results indicated significant cytotoxicity with an IC50 value of approximately 0.65 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Benzothiazole Derivatives
Functional Group Impact
- Ethoxy vs. Methyl/Fluoro Substituents :
The 6-ethoxy group in the target compound improves lipophilicity compared to 6-methyl or 6-fluoro analogs (e.g., and ). This substitution may enhance membrane permeability and bioavailability . - Oxazole vs. These differences influence binding to targets like microbial enzymes or kinases .
- Furan-2-amido vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
